molecular formula C12H13ClN2O2 B12856171 tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B12856171
M. Wt: 252.69 g/mol
InChI Key: ZNMMAVVJJYKYGK-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolopyridine core

Preparation Methods

The synthesis of tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multiple steps. . The reaction conditions often involve the use of bases and solvents like tetrahydrofuran (THF) to facilitate the cyclization and substitution reactions.

Chemical Reactions Analysis

tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrrolopyridine ring.

    Coupling Reactions: It can be involved in coupling reactions to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.

    Biological Studies: It is employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and applications.

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

tert-butyl 6-chloropyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3

InChI Key

ZNMMAVVJJYKYGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CN=C(C=C21)Cl

Origin of Product

United States

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